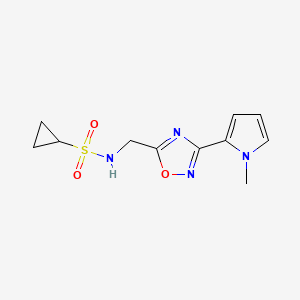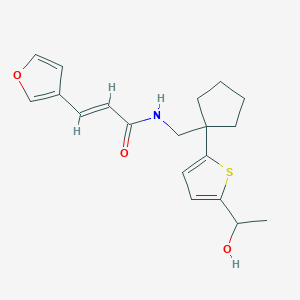
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Positron Emission Tomography (PET) Imaging
Naphthalene-sulfonamide derivatives, including compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide, have been synthesized for potential use in PET imaging. These compounds have been explored as PET agents for imaging of human CCR8, a chemokine receptor. The synthesis process involved either O-[(11)C]methylation or N-[(11)C]methylation of corresponding precursors, aiming to produce radiolabeled tracers for diagnostic applications. This research suggests the potential of naphthalene-sulfonamide derivatives in medical imaging to study receptor expression and function in vivo (Wang et al., 2008).
Enzyme Inhibition Activity
Sulfonamide derivatives have been evaluated for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase, enzymes relevant to inflammatory and diabetic conditions, respectively. By synthesizing various sulfonamides from dagenan chloride, researchers aimed to identify compounds with potential therapeutic applications. This study highlights the relevance of sulfonamide compounds, including those related to this compound, in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Fuel Cell Technology
The development of sulfonated naphthalene dianhydride-based polyimide copolymers represents an innovative approach to improving proton-exchange membranes for fuel cells. These copolymers have been assessed for their water sorption, proton conductivity, and stability under fuel cell conditions, indicating potential applications in enhancing fuel cell performance. This research underscores the utility of naphthalene-sulfonamide derivatives in addressing key challenges in fuel cell technology (Einsla et al., 2005).
Antipsychotic Agents
Research into (piperazin-1-yl-phenyl)-arylsulfonamides, with a focus on compounds structurally related to this compound, has identified their potential as atypical antipsychotic agents. These compounds have demonstrated high affinities for serotonin receptors, indicating possible applications in treating psychiatric disorders. This area of study highlights the therapeutic prospects of naphthalene-sulfonamide derivatives in neuropsychopharmacology (Park et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-26(23)13-10-17(14-26)21-11-8-16(9-12-21)20-27(24,25)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17,20H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBOTPQJMFDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
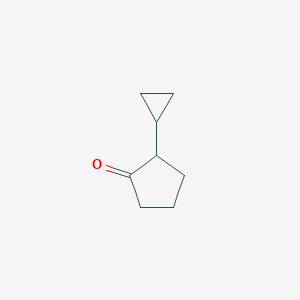

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

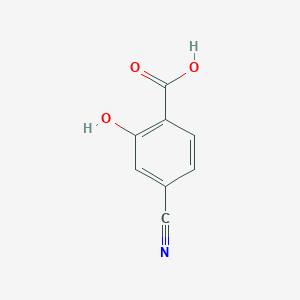

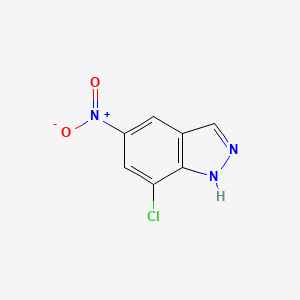
![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)
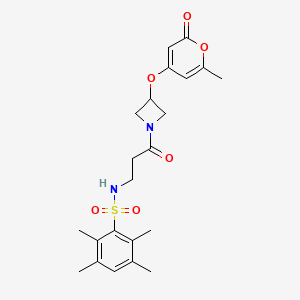
![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)
